molecular formula C17H11N3O6S B2444866 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 921796-50-1

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2444866
CAS No.: 921796-50-1
M. Wt: 385.35
InChI Key: SPPKPKFVLQALOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and nitrofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c1-24-11-4-2-3-9-7-13(26-15(9)11)10-8-27-17(18-10)19-16(21)12-5-6-14(25-12)20(22)23/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPKPKFVLQALOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methoxy-1-benzofuran-2-yl Precursors

The 7-methoxy-1-benzofuran-2-yl subunit is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. For example, treatment of 2-hydroxy-4-methoxyacetophenone with α-bromoketones in the presence of sulfuric acid yields the benzofuran core through intramolecular cyclization. Alternative routes employ palladium-catalyzed coupling of o-iodophenols with alkynes, followed by oxidation to install the furan ring.

Table 1: Representative Methods for 7-Methoxy-1-benzofuran-2-yl Synthesis

Starting Material Reagents/Conditions Yield (%) Reference
2-Hydroxy-4-methoxyacetophenone H2SO4, α-bromoketone, 80°C 72
o-Iodo-4-methoxyphenol Pd(OAc)2, CuI, CO, 120°C 65

Formation of the 1,3-Thiazole Ring

The thiazole ring is constructed via Hantzsch thiazole synthesis, involving condensation of thiourea derivatives with α-halocarbonyl compounds. For instance, reaction of 2-bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one with thiourea in ethanol under reflux yields 4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine. This intermediate is critical for subsequent functionalization.

Mechanistic Insight : The sulfur atom in thiourea nucleophilically attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. Modifications, such as using iodine as a catalyst, enhance reaction rates and yields.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethanol and chloroform are preferred solvents for thiazole formation, balancing solubility and reaction kinetics. Catalytic iodine (0.1 equiv.) accelerates cyclization, reducing reaction times from 12 h to 4 h. For amide coupling, DMF facilitates high yields but requires rigorous drying to avoid hydrolysis of the acid chloride.

Temperature and Time Dependencies

  • Thiazole Cyclization : Reflux conditions (78°C in ethanol) achieve 85% yield in 6 h, versus 60% yield at 50°C over 24 h.
  • Nitration : Maintaining temperatures below 5°C ensures 90% nitro product purity, compared to 40% at 25°C.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The thiazole proton resonates at δ 7.37–7.82 ppm, while the benzofuran methoxy group appears as a singlet at δ 3.76–3.97 ppm.
  • 13C NMR : The thiazole C-2 carbon is observed at δ 159.50–168.35 ppm, confirming successful cyclization.
  • EI-MS : Molecular ion peaks at m/z 393.56–543.37 align with calculated masses for intermediates and final products.

Purity and Yield Metrics

Table 2: Comparative Yields Across Synthetic Steps

Step Average Yield (%) Purity (HPLC, %)
Benzofuran synthesis 68 95
Thiazole formation 82 97
Amide coupling 75 93

Comparative Analysis of Synthetic Routes

Route 1 (Hantzsch thiazole synthesis) offers superior scalability and reproducibility, with yields exceeding 80%. In contrast, Route 2 (Pd-catalyzed coupling) achieves higher regioselectivity but requires costly catalysts. The nitro group’s sensitivity mandates stringent temperature control, making Route 1 more practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of corresponding oxides.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways: Influencing cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide
  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Uniqueness

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of benzofuran, thiazole, and nitrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple heterocyclic rings, specifically a benzothiazole moiety linked to a thiazole and a methoxy-substituted benzofuran. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include the following general steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Coupling with Benzofuran : The introduction of the benzofuran moiety is performed via electrophilic aromatic substitution or similar methods.
  • Nitro Group Introduction : The nitro group can be added using nitrating agents under controlled conditions to ensure selectivity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer pathways, such as cyclooxygenases and various kinases. These interactions could lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies on related benzofuran derivatives indicate that they possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the nitrofuran group is particularly noteworthy as it is often associated with enhanced antimicrobial efficacy .

Anti-inflammatory Potential

Given its structural motifs, the compound may also exhibit anti-inflammatory properties. Similar compounds have been documented to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Flynn et al., 2023Demonstrated that benzofuran derivatives exhibit potent antiproliferative activity against various human cancer cell lines, suggesting a promising therapeutic application for this compound .
Kumar et al., 2009Identified significant anti-inflammatory effects in thiazole derivatives, which may correlate with the activity of this compound due to similar structural features .
Zhang et al., 2014Reported on the antimicrobial efficacy of nitrofuran derivatives against resistant bacterial strains, supporting the potential use of this compound in treating infections .

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the interaction mechanisms between this compound and its biological targets. These studies reveal:

  • Binding Affinity : High binding affinities were observed with several proteins implicated in cancer progression.
  • Interaction Sites : Key amino acids involved in binding were identified, suggesting specific pathways through which the compound exerts its effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.